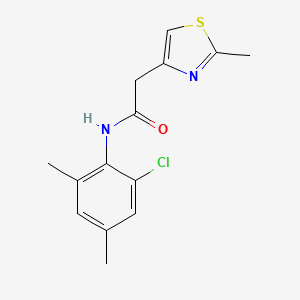

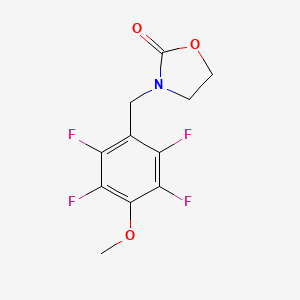

![molecular formula C15H22N4O3 B5636307 1-methyl-8-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5636307.png)

1-methyl-8-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related spiro compounds involves multiple steps, including condensation reactions, epoxidation, and nucleophilic ring transformations. For instance, the synthesis of spiro epoxides from 1H-pyrazol-5(4H)-ones through Knoevenagel condensation with acetone or benzaldehyde, followed by epoxidation with hydrogen peroxide, represents a method that could potentially be adapted for the synthesis of the target compound (Kirschke et al., 1994).

Molecular Structure Analysis

The molecular structure of spiro compounds is characterized by the presence of a spirocyclic framework, which includes one or more atoms that are common to two or more rings. This unique configuration contributes to the compound's chemical behavior and reactivity. Energy minimization techniques and structural analysis, such as those conducted on related diazaspiro[4.4]nona and tetrazaspiro[4.5]deca derivatives, provide insights into the steric and electronic factors influencing their properties (Farag et al., 2008).

Chemical Reactions and Properties

Spiro compounds undergo various chemical reactions, including nucleophilic attacks, cycloadditions, and rearrangements. The reactivity of spiro compounds is significantly influenced by their spirocyclic structure, which can lead to regioselective and stereoselective outcomes in reactions. For example, the electrophilic amination of C-H-acidic compounds with spirocyclic intermediates demonstrates the potential for introducing amino groups into the spiro framework, enabling further functionalization (Andreae et al., 1992).

Physical Properties Analysis

The physical properties of spiro compounds, such as melting points, boiling points, and solubility, are closely related to their molecular structure. The presence of multiple rings and functional groups can affect the compound's phase behavior, crystallinity, and interactions with solvents. Studies on similar spiro compounds provide valuable data for predicting the physical properties of the target compound.

Chemical Properties Analysis

The chemical properties of "1-methyl-8-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid" include its acidity, basicity, and reactivity towards various reagents. The carboxylic acid group, in particular, plays a crucial role in its chemical behavior, influencing its reactivity in condensation, esterification, and decarboxylation reactions. The decarboxylation rates of similar spiro carboxylic acids, for instance, provide insight into the stability and reactivity of the carboxylate group under different conditions (Bigley & May, 1969).

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-methyl-8-[(1-methylpyrazol-4-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O3/c1-17-9-11(8-16-17)10-19-5-3-15(4-6-19)12(14(21)22)7-13(20)18(15)2/h8-9,12H,3-7,10H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYFGTYIVOMOFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CN2CCC3(CC2)C(CC(=O)N3C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-8-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-4-hydroxy-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]cyclohexanecarboxamide](/img/structure/B5636226.png)

![2-(5-acetyl-3-thienyl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5636238.png)

![(1R*,3S*)-7-[(2-ethyl-1H-imidazol-1-yl)acetyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5636242.png)

![(4-fluorobenzyl)[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5636252.png)

![(3aS*,10aS*)-2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5636274.png)

![2-(1H-pyrazol-1-yl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}butanamide](/img/structure/B5636298.png)

![4-{benzyl[2-(dimethylamino)ethyl]amino}-2-(dimethylamino)nicotinonitrile](/img/structure/B5636310.png)

![N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-4-piperidin-3-ylbenzamide](/img/structure/B5636341.png)